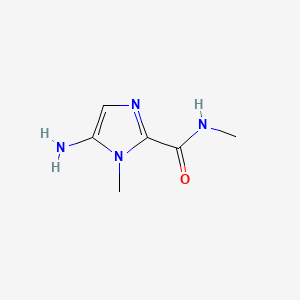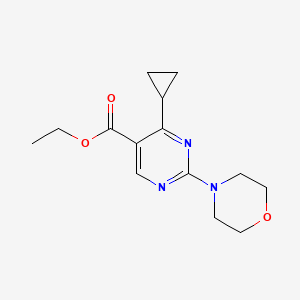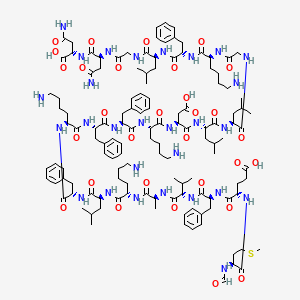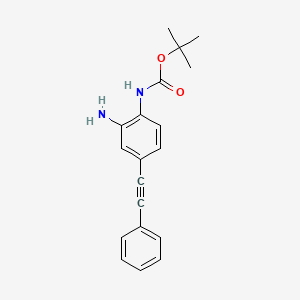![molecular formula C10H10BrN3O3 B13926214 Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13926214.png)
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyrazine ring. It is used in various scientific research fields due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Bromination: Introduction of the bromine atom at the 6th position can be done using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a base.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate can be compared with other similar compounds such as:
- Ethyl 6-bromo-8-(butylamino)imidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-(isopropylamino)imidazo[1,2-a]pyrazine-2-carboxylate
- Ethyl 6-bromo-8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate
These compounds share the imidazo[1,2-a]pyrazine core but differ in the substituents attached to the core structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10BrN3O3 |
|---|---|
Molecular Weight |
300.11 g/mol |
IUPAC Name |
ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3 |
InChI Key |
GZQSHGQECWDRKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


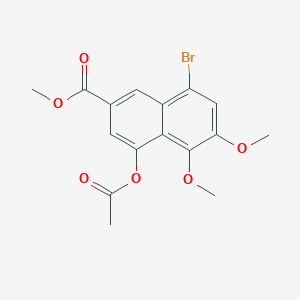
![1-[1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B13926145.png)

![3-[3-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13926169.png)
